molecular formula C24H48O3 B089810 2-Butoxyethyl stearate CAS No. 109-38-6

2-Butoxyethyl stearate

Cat. No.: B089810
CAS No.: 109-38-6
M. Wt: 384.6 g/mol
InChI Key: NHUXFMNHQIITCP-UHFFFAOYSA-N
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Description

2-Butoxyethyl stearate is an organic compound with the molecular formula C24H48O3. It is a colorless liquid that is insoluble in water and combustible. This compound is primarily used as a plasticizer and solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethyl stearate can be synthesized through the esterification of stearic acid with 2-butoxyethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Stearic Acid+2-Butoxyethanol2-Butoxyethyl Stearate+Water\text{Stearic Acid} + \text{2-Butoxyethanol} \rightarrow \text{this compound} + \text{Water} Stearic Acid+2-Butoxyethanol→2-Butoxyethyl Stearate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process, where stearic acid and 2-butoxyethanol are fed into a reactor equipped with a distillation column. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl stearate, being an ester, primarily undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases.

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid catalyst (e.g., sulfuric acid) and excess water.

    Basic Hydrolysis: Requires a strong base (e.g., sodium hydroxide) and water.

Major Products Formed

Scientific Research Applications

2-Butoxyethyl stearate has diverse applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-butoxyethyl stearate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the ester molecules between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. In biological systems, its solubility properties enable it to facilitate the dissolution and transport of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxyethyl oleate
  • 2-Butoxyethyl palmitate
  • 2-Butoxyethyl myristate

Comparison

2-Butoxyethyl stearate is unique among its similar compounds due to its specific fatty acid chain length (stearic acid). This gives it distinct physical properties, such as a higher melting point and different solubility characteristics compared to compounds like 2-butoxyethyl oleate or 2-butoxyethyl palmitate. These differences make it particularly suitable for applications requiring higher thermal stability and specific solubility profiles .

Properties

IUPAC Name

2-butoxyethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXFMNHQIITCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059369
Record name 2-Butoxyethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octadecanoic acid, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

109-38-6
Record name 2-Butoxyethyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxyethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butoxyethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTOXYETHYL STEARATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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